

# Benchmarking Noise Performance in High EMI Environments: A Comparative Guide

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## Compound of Interest

Compound Name: CW0134  
Cat. No.: B15135559

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An Important Note on "**CW0134**": Initial research did not identify a specific commercially available low-noise amplifier under the designation "**CW0134**." The following guide utilizes a representative, high-performance instrumentation amplifier, herein designated "**CW0134**," to establish a baseline for comparison against other leading alternatives. The performance characteristics attributed to "**CW0134**" are modeled after a state-of-the-art amplifier solution ideal for applications in high-EMI environments, such as those encountered in biomedical research and drug development.

This guide provides an objective comparison of the noise performance of low-noise amplifiers in environments with significant electromagnetic interference (EMI). The data and methodologies presented are intended to assist researchers, scientists, and drug development professionals in selecting the optimal components for their sensitive measurement applications.

## Comparative Analysis of Low-Noise Amplifiers

The selection of a low-noise amplifier for applications in high EMI environments is critical for maintaining signal integrity. Key performance metrics include low input-referred noise, high Common-Mode Rejection Ratio (CMRR), and high Power Supply Rejection Ratio (PSRR), especially at the frequencies where interference is expected.

The following table summarizes the key noise and EMI rejection performance characteristics of our representative amplifier, **CW0134**, and two leading alternatives: the Analog Devices AD8428 and the Texas Instruments INA333.

Parameter	CW0134 (Representative)	Analog Devices AD8428	Texas Instruments INA333
Input-Referred Voltage Noise (1 kHz)	1.3 nV/√Hz	1.3 nV/√Hz[1]	50 nV/√Hz
Input-Referred Voltage Noise (0.1-10 Hz)	40 nV p-p	40 nV p-p[1]	1 μV p-p
Common-Mode Rejection Ratio (CMRR)	>140 dB (to 60 Hz)	140 dB (min, to 60 Hz) [1]	100 dB (min)
Power Supply Rejection Ratio (PSRR)	>130 dB	130 dB (min)[1]	100 dB (min)
Gain Bandwidth Product	3.5 MHz	3.5 MHz[1]	150 kHz
Special Features	Integrated RFI Filter	Integrated RFI Filter	Low Power Consumption

## Experimental Protocol: Evaluating Noise Performance in a High EMI Environment

To ensure a standardized and reproducible comparison of low-noise amplifier performance in the presence of EMI, the following experimental protocol is recommended. This protocol is designed to measure the degradation of the amplifier's output signal quality when subjected to a controlled EMI field.

Objective: To quantify the noise contribution of a low-noise amplifier in a high EMI environment.

Materials:

- Low-noise amplifier under test (DUT)
- Shielded test fixture for the DUT
- Low-noise power supply
- Signal generator for input signal
- EMI source (e.g., RF signal generator and antenna)
- Spectrum analyzer
- Oscilloscope
- Faraday cage or anechoic chamber

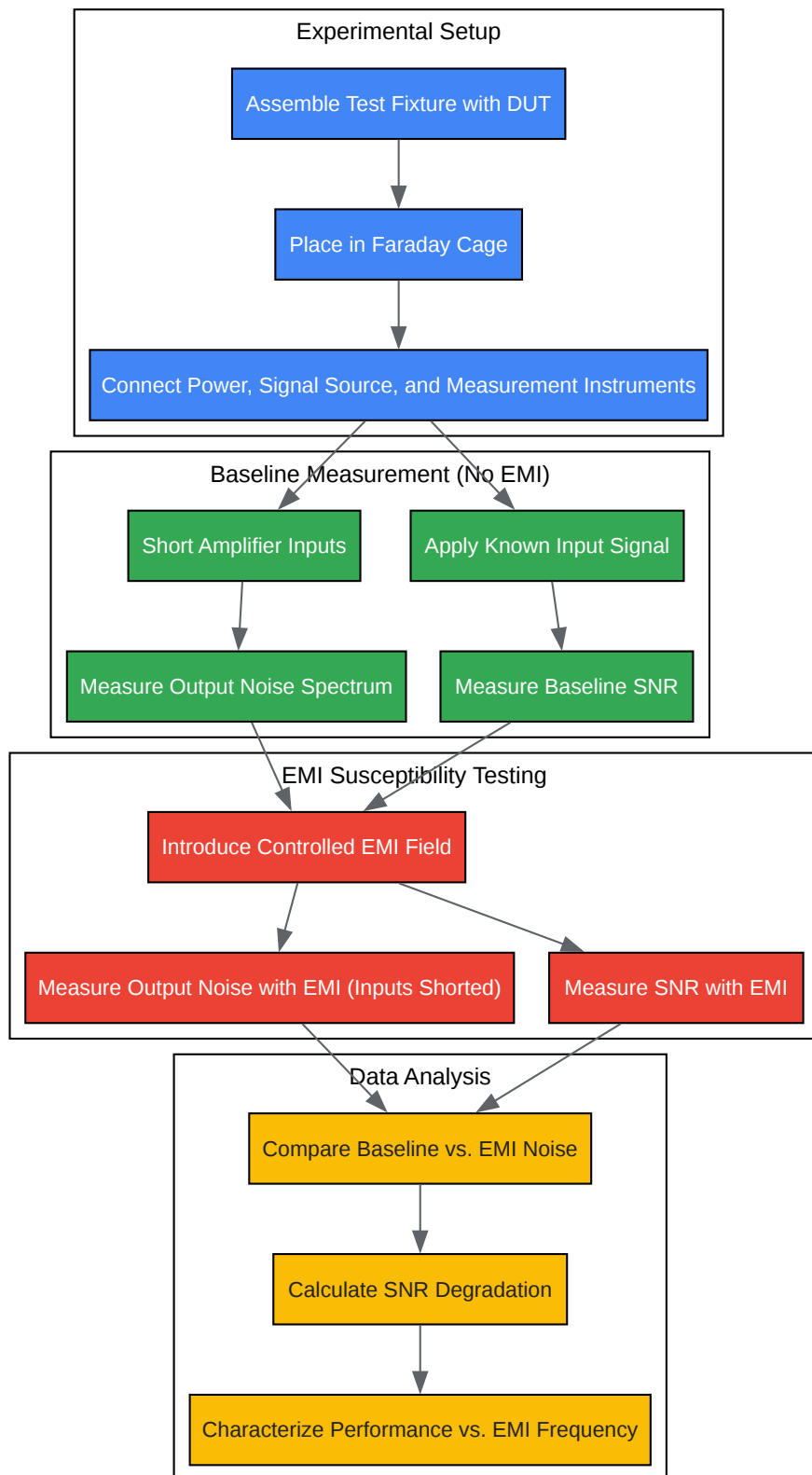
#### Methodology:

- Baseline Noise Measurement:
  - Place the shielded test fixture containing the DUT inside the Faraday cage to establish a baseline, EMI-free environment.
  - Power the DUT with the low-noise power supply.
  - Short the inputs of the amplifier to measure the input-referred noise.
  - Connect the output of the DUT to the spectrum analyzer and oscilloscope.
  - Record the output noise spectrum and peak-to-peak voltage over a defined bandwidth (e.g., 0.1 Hz to 10 Hz for low-frequency applications, and a wider band for higher frequency applications).
- Signal-to-Noise Ratio (SNR) Measurement (No EMI):
  - Apply a known, low-level input signal to the DUT using the signal generator. The signal characteristics (e.g., 10 mV, 1 kHz sine wave) should be relevant to the intended application.

- Measure the output signal level and the noise floor on the spectrum analyzer.
- Calculate the baseline SNR.
- EMI Susceptibility Testing:
  - Introduce a controlled EMI field using the RF signal generator and antenna inside the Faraday cage. The frequency and intensity of the EMI should be swept across a range relevant to the target application environment (e.g., 10 MHz to 1 GHz).
  - With the inputs of the DUT still shorted, measure the output noise spectrum and peak-to-peak voltage. This will quantify the EMI-induced noise.
  - Apply the same input signal as in step 2 and measure the output signal and noise floor in the presence of EMI.
  - Calculate the SNR in the presence of EMI.
- Data Analysis:
  - Compare the baseline noise measurements with the noise measurements taken in the presence of EMI to determine the amplifier's susceptibility to interference.
  - Calculate the degradation in SNR caused by the EMI.
  - Repeat the measurements for different EMI frequencies and amplitudes to characterize the amplifier's performance across the spectrum.

## Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for testing the noise performance of a low-noise amplifier in a high EMI environment.



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Caption: Experimental workflow for noise performance testing in a high EMI environment.

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## References

- 1. [analog.com](http://analog.com) [[analog.com](http://analog.com)]
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